molecular formula C21H21NO3 B11714609 4-cyanophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate

4-cyanophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate

Katalognummer: B11714609
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: HOKCULKDZLIAMP-NTEUORMPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-cyanophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate is an organic compound with a complex structure that includes both aromatic and aliphatic components

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyanophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate typically involves a multi-step process. One common method includes the following steps:

    Preparation of 4-cyanophenyl acetic acid: This can be achieved through the nitration of phenylacetic acid followed by reduction.

    Esterification: The 4-cyanophenyl acetic acid is then esterified with 4-(pentyloxy)benzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid.

    Aldol Condensation: The ester is subjected to aldol condensation with acetaldehyde under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-cyanophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate can undergo various types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: The major product would be the corresponding carboxylic acid.

    Reduction: The major product would be the corresponding alcohol.

    Substitution: Depending on the nucleophile, various substituted products can be formed.

Wissenschaftliche Forschungsanwendungen

4-cyanophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-cyanophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-cyanophenyl (2E)-3-[4-(butyloxy)phenyl]prop-2-enoate
  • 4-cyanophenyl (2E)-3-[4-(hexyloxy)phenyl]prop-2-enoate

Uniqueness

4-cyanophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications where these properties are desired.

Eigenschaften

Molekularformel

C21H21NO3

Molekulargewicht

335.4 g/mol

IUPAC-Name

(4-cyanophenyl) (E)-3-(4-pentoxyphenyl)prop-2-enoate

InChI

InChI=1S/C21H21NO3/c1-2-3-4-15-24-19-10-5-17(6-11-19)9-14-21(23)25-20-12-7-18(16-22)8-13-20/h5-14H,2-4,15H2,1H3/b14-9+

InChI-Schlüssel

HOKCULKDZLIAMP-NTEUORMPSA-N

Isomerische SMILES

CCCCCOC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)C#N

Kanonische SMILES

CCCCCOC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.